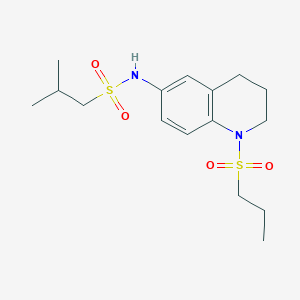
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic organic compound, notable for its distinct quinoline backbone. It is distinguished by the presence of sulfonamide and sulfonyl functional groups, which confer unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves multiple steps:
Formation of Quinoline Core: : Initial cyclization reaction forms the quinoline skeleton.
Introduction of Methyl and Propylsulfonyl Groups: : Substitution reactions introduce methyl and propylsulfonyl groups.
Sulfonamide Functionalization: : A nucleophilic substitution reaction introduces the sulfonamide group at a strategic position.
Industrial Production Methods
In an industrial setting, large-scale production of this compound typically employs:
Flow Chemistry: : Continuous flow reactors for controlled synthesis.
Catalysts: : Use of specific catalysts to enhance reaction rates and selectivity.
Optimized Conditions: : Temperature, pressure, and solvent choices are meticulously optimized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation, yielding various quinoline derivatives.
Reduction: : Reduction reactions produce tetrahydroquinoline derivatives.
Substitution: : Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, sulfonic acids, and nitric acid.
Major Products
Oxidation Products: : Quinoline N-oxides.
Reduction Products: : Dihydro- and tetrahydroquinolines.
Substitution Products: : Halogenated quinolines, nitroquinolines, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Intermediate: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Functions as a ligand in catalytic reactions.
Biology
Pharmacological Studies: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: : Explored as a potential scaffold for new therapeutic agents.
Industry
Material Science: : Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Modulation of biochemical pathways, such as those involved in inflammation or cell signaling.
Structure-Activity Relationship (SAR): : The presence of sulfonyl and sulfonamide groups influences its interaction with biological targets.
Comparison with Similar Compounds
Unique Features
Dual Sulfonyl Groups: : The presence of both sulfonamide and sulfonyl groups is relatively rare, giving it unique chemical and biological properties.
Similar Compounds
Quinoline Derivatives: : Compounds like 4-hydroxyquinoline and 8-aminoquinoline.
Sulfonamide Derivatives: : Sulfamethoxazole and sulfasalazine.
Properties
IUPAC Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-11-15(7-8-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPVWUIOSGIXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)
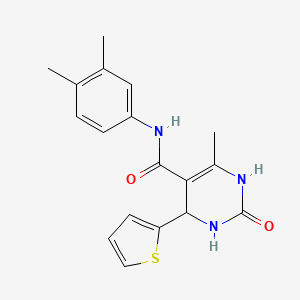

![6-Bromo-8-methoxy-imidazo[1,2-A]pyridine](/img/structure/B2371375.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)
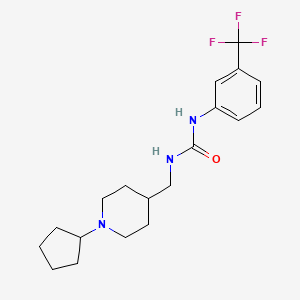
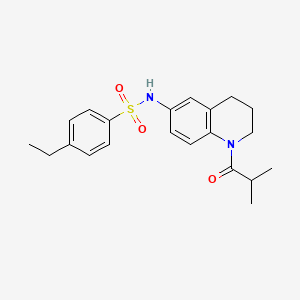
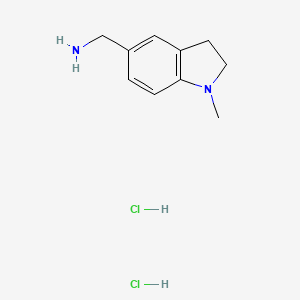
![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)
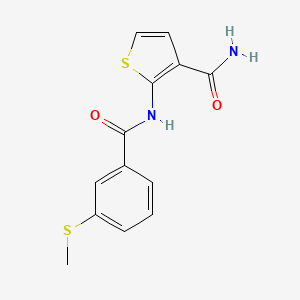
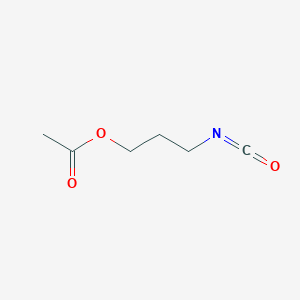
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
